molecular formula C21H26N4OSi B14430652 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one CAS No. 80541-89-5

3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one

Cat. No.: B14430652
CAS No.: 80541-89-5
M. Wt: 378.5 g/mol
InChI Key: UHFWFOKDKXNMCR-UHFFFAOYSA-N
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Description

3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one is a complex organic compound that features an azido group, a tert-butyl(diphenyl)silyl group, and a dimethylazetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the azetidinone core. The tert-butyl(diphenyl)silyl group is introduced through a silylation reaction, which involves the reaction of an alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The azido group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the silylation and azidation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one involves the interaction of its functional groups with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The tert-butyl(diphenyl)silyl group provides steric protection, enhancing the stability of the compound under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one is unique due to the combination of its azido group, tert-butyl(diphenyl)silyl group, and dimethylazetidinone core. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

CAS No.

80541-89-5

Molecular Formula

C21H26N4OSi

Molecular Weight

378.5 g/mol

IUPAC Name

3-azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one

InChI

InChI=1S/C21H26N4OSi/c1-20(2,3)27(16-12-8-6-9-13-16,17-14-10-7-11-15-17)25-19(26)18(23-24-22)21(25,4)5/h6-15,18H,1-5H3

InChI Key

UHFWFOKDKXNMCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)N=[N+]=[N-])C

Origin of Product

United States

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